molecular formula C11H12N2 B12833210 4-Cyclopropyl-1-methyl-1H-indazole

4-Cyclopropyl-1-methyl-1H-indazole

Cat. No.: B12833210
M. Wt: 172.23 g/mol
InChI Key: ZTQZAJMRMJZVTG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1H-indazole is a chemical building block based on the indazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile biological activities . Indazole derivatives are extensively investigated for their potential across multiple therapeutic areas, including as antimicrobial and anticancer agents . Novel indazole compounds linked to various heterocycles have demonstrated significant in vitro antimicrobial activity against Gram-positive bacteria such as S. pneumoniae , with some derivatives exhibiting superior efficacy compared to standard antibiotics like ampicillin . Furthermore, the indazole core is a key structural component in several approved anticancer drugs, including Pazopanib and Axitinib, highlighting its value in kinase inhibition and oncology research . The substitution pattern on the indazole ring, including at the 1- and 4- positions, is critical for modulating biological activity and drug-like properties, making this compound a valuable intermediate for the synthesis and exploration of novel bioactive molecules in drug discovery programs . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-cyclopropyl-1-methylindazole

InChI

InChI=1S/C11H12N2/c1-13-11-4-2-3-9(8-5-6-8)10(11)7-12-13/h2-4,7-8H,5-6H2,1H3

InChI Key

ZTQZAJMRMJZVTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C3CC3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropyl 1 Methyl 1h Indazole and Its Analogues

Tautomerism and Isomerization Dynamics of Indazole Derivatives

Tautomerism is a fundamental concept in indazole chemistry, profoundly influencing the synthesis, reactivity, and biological properties of these heterocycles. beilstein-journals.org It involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring.

Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer, which has a benzenoid structure, is generally the more thermodynamically stable and predominant form in various phases (gas, solution, and solid-state). nih.govnih.govresearchgate.net The 2H-tautomer, possessing a quinonoid structure, is less stable. researchgate.net The energy difference between these two forms is a key factor in their equilibrium. Theoretical and experimental studies have quantified this stability difference.

Table 1: Calculated and Experimental Energy Differences Between 1H- and 2H-Indazole Tautomers
MethodEnergy Difference (kcal/mol) in favor of 1H-tautomerReference
MP2/6-31G** Calculation (Gas Phase)3.6 chemicalbook.com
Experimental (from pKa in water)2.3 caribjscitech.com
Thermochemical/Photophysical2.3 researchgate.net

In the specific case of 4-cyclopropyl-1-methyl-1H-indazole , the presence of the methyl group at the N1 position precludes the possibility of annular tautomerism. The structure is locked as a 1H-indazole derivative, and no equilibrium with a 2H-tautomer is possible. The discussion of tautomerism is therefore relevant to its unmethylated precursor, 4-cyclopropyl-1H-indazole.

The position and electronic nature of substituents on the indazole ring can influence the tautomeric equilibrium. While the 1H form is typically favored, certain substituents can alter the relative stabilities. nih.gov For instance, computational studies on various substituted indazoles have shown that while most favor the 1H form, in some specific cases, the 2H-tautomer can become more stable. nih.gov

For the precursor, 4-cyclopropyl-1H-indazole, the cyclopropyl (B3062369) group at the C4 position would exert an electronic influence on the tautomeric balance. A cyclopropyl group can donate electron density to an adjacent π-system through σ-π conjugation, behaving similarly to a weak alkyl activating group. This electron-donating nature would likely further stabilize the benzenoid system of the 1H-tautomer over the quinonoid 2H-form, thus shifting the equilibrium even more strongly toward the 1H tautomer compared to the unsubstituted indazole.

Reaction Mechanisms

The reaction mechanisms of indazoles are diverse, encompassing intramolecular cyclizations to form the ring system, intermolecular reactions at the nitrogen or carbon atoms, and electrophilic substitution on the aromatic ring.

Intramolecular transformations are central to the synthesis of the indazole core. A prominent method for creating N-alkylated indazoles like the target compound involves the condensation of a suitably substituted ortho-haloaryl aldehyde with an alkyl hydrazine (B178648), followed by an intramolecular cyclization. thieme-connect.com A common and scalable version of this is the intramolecular Ullmann-type reaction. thieme-connect.com

The general mechanism for forming a 1-methyl-indazole from a 2-halobenzaldehyde is as follows:

Hydrazone Formation : The 2-halobenzaldehyde reacts with methylhydrazine to form the corresponding hydrazone.

Intramolecular C-N Coupling : In the presence of a copper catalyst, the hydrazone undergoes an intramolecular Ullmann-type C-N bond formation, where the N1 of the hydrazine displaces the ortho-halogen, leading to the formation of the indazole ring. thieme-connect.com

Other modern synthetic routes include palladium-catalyzed intramolecular C-H amination reactions and silver-mediated intramolecular oxidative C-H amination. nih.govnih.gov

N-unsubstituted indazoles readily undergo intermolecular reactions at the nitrogen atoms, such as alkylation and acylation. chemicalbook.com These reactions often yield a mixture of N1 and N2 substituted products, with the ratio depending on reaction conditions like the base, solvent, and electrophile. beilstein-journals.orgnih.gov The N1 isomer is generally the thermodynamically favored product, while the N2 isomer can be kinetically favored. nih.gov

Another characteristic intermolecular reaction of N-H indazoles is the addition to aldehydes, such as formaldehyde (B43269). nih.gov In acidic conditions, indazole and its 4-nitro derivative react with formaldehyde to afford the (1H-indazol-1-yl)methanol derivative. nih.gov

For This compound , these N-centered intermolecular reactions are not possible due to the absence of an N-H proton. The reactivity is instead shifted to the carbocyclic ring and the substituents.

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the benzene (B151609) portion of the indazole ring. chemicalbook.com The regioselectivity of EAS is governed by the directing effects of the fused pyrazole ring and any existing substituents. masterorganicchemistry.com

The fused pyrazole ring itself acts as a deactivating group due to the electronegativity of the nitrogen atoms, but it directs incoming electrophiles to specific positions. In 1H-indazoles, electrophilic attack generally occurs at the C3, C5, and C7 positions. However, the presence of the 1-methyl group and the 4-cyclopropyl group in the target molecule significantly modifies this pattern.

The directing effects in this compound are determined by:

The Fused Pyrazole Ring : Directs electrophiles primarily to C5 and C7.

The 4-Cyclopropyl Group : This group is an activating, ortho-, para-director. It will therefore direct incoming electrophiles to the C5 position (ortho) and the C7 position (para).

The combined influence of these two directing groups results in a strong activation of the C5 and C7 positions for electrophilic attack. The C3 position is less likely to be substituted due to steric hindrance from the adjacent C4-cyclopropyl group. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly 5- and 7-substituted products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionInfluence of Pyrazole RingInfluence of 4-Cyclopropyl GroupOverall Predicted Reactivity
C3Possible, but less favoredMeta (deactivated)Unlikely
C5FavoredOrtho (activated)Highly Favored
C6Not favoredMeta (deactivated)Unlikely
C7FavoredPara (activated)Highly Favored

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. However, the indazole ring system is inherently electron-rich, which generally makes it less susceptible to classical SNAr reactions that typically require electron-deficient aromatic systems. SNAr reactions on indazoles are challenging and not commonly reported unless the ring is activated by potent electron-withdrawing groups, such as a nitro group.

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly on heterocycles with good leaving groups like chlorine or bromine. nih.govrsc.org For a stepwise mechanism to be favored on an aryl ring, the presence of a strong electron-withdrawing group is often necessary. nih.gov

In the case of this compound, the absence of strong electron-withdrawing groups on the benzene portion of the indazole core makes direct SNAr on the carbocyclic ring highly unlikely. The cyclopropyl group at the C4 position is generally considered to be weakly electron-donating, further deactivating the ring towards nucleophilic attack. Therefore, nucleophilic aromatic substitution is not a typical reaction pathway for this compound under standard conditions.

Functional Group Transformations and Derivatization

Functionalization of the this compound scaffold can be approached by targeting the cyclopropyl moiety, the N-methyl group, or other positions on the indazole core.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. beilstein-journals.org This inherent strain makes it susceptible to ring-opening reactions under various conditions, often providing a pathway to more complex molecular structures. The reactivity of a cyclopropyl group is highly dependent on the nature of its substituents.

Cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. chemrxiv.org However, the indazole ring at the C4 position is not strongly electron-withdrawing. Therefore, nucleophilic ring-opening of the cyclopropyl group in this compound would likely require harsh conditions or specific activation.

Alternatively, radical-mediated ring-opening reactions are a common transformation for cyclopropane (B1198618) derivatives. beilstein-journals.org These reactions can be initiated by various radical species and proceed through a cyclopropyl-substituted carbon radical intermediate, which then undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.org This strategy has been used to synthesize a variety of functionalized compounds. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives can lead to the formation of new ring systems. beilstein-journals.org While no specific examples for this compound are documented, this pathway represents a potential avenue for its derivatization.

Transformations Involving the N-Methyl Group

The N-methyl group at the N1 position of the indazole ring is generally stable. Direct transformations of this group are not common. The N-methylation of indazoles is a well-studied reaction, typically yielding a mixture of N1 and N2-methylated isomers, with the N1-isomer being the thermodynamically more stable product. rsc.orgchemicalbook.com The regioselectivity of N-alkylation can be influenced by the substituents on the indazole ring, the choice of alkylating agent, and the reaction conditions. nih.gov

While the addition of the methyl group is common, its removal (N-demethylation) is a more challenging transformation. General methods for N-demethylation of heterocycles exist but often require harsh reagents that might not be compatible with other functional groups in the molecule. Specific protocols for the demethylation of 1-methyl-1H-indazoles are not widely reported, and such a transformation on this compound would need to be developed experimentally.

Functionalization at Other Indazole Core Positions (e.g., C3-Functionalization: Halogenation, Amination, Borylation, Sulfenylation, Sulfonylation, Selenylation)

The C3 position of the indazole ring is the most common site for functionalization due to its relative reactivity. A wide array of transformations have been developed for introducing various functional groups at this position in indazole analogues. chim.it

Halogenation

Halogenation at the C3 position is a key transformation as it provides a handle for further modifications, such as metal-catalyzed cross-coupling reactions. chim.it Iodination and bromination are the most frequently reported halogenations. chim.it

Iodination: N-protected indazoles can be iodinated at the C3 position using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.itmdpi.com

Bromination: N-bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the C3 position of the indazole ring system. chim.it

Chlorination: Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). researchgate.net

Table 1: Representative C3-Halogenation Reactions on Indazole Analogues
Halogenation TypeReagent(s)SolventConditionsYieldReference
IodinationI₂, KOHDMF25 °C, 1 hGood chim.itmdpi.com
BrominationNBSMeCN, CH₂Cl₂, etc.VariesGood chim.it
ChlorinationNCS--58% (on a 2-phenyl-2H-indazole) researchgate.net

Amination

Direct amination at the C3 position of 1H-indazoles is challenging, and few examples with high yields have been reported. chim.it For 2H-indazoles, methods involving organophotoredox-catalyzed oxidative coupling or radical processes have been developed. chim.it More recent photochemical methods have also been explored for C3-amination of other N-heterocycles like pyridines, which could potentially be adapted. d-nb.inforesearchgate.net

Borylation

C3-borylation of indazoles is a valuable transformation that introduces a boronate ester group, which is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. A regioselective iridium-catalyzed borylation of 1-methyl-1H-indazole has been achieved using [Ir(OMe)(COD)]₂ as the catalyst and bis(pinacolato)diboron (B136004) (B₂Pin₂) as the boron source, although the reported yield was modest (50%). chim.it Ligand-free iridium-catalyzed C-H borylation has also been reported for N-acyl protected indoles, which are structurally related to indazoles. nih.govnih.govrsc.org

Sulfenylation, Sulfonylation, and Selenylation

Sulfenylation: 3-Sulfenylindoles, which are analogous to 3-sulfenylindazoles, can be synthesized by reacting indoles with sulfonyl hydrazides in the presence of an iodophor catalyst in an aqueous phase. nih.govrsc.org Another method involves the reaction of indoles with sodium sulfinates mediated by iodine–triphenylphosphine. rsc.org

Sulfonylation: An electrochemical, transition-metal-free method for the C3-sulfonylation of 2H-indazoles has been developed using sulfonyl hydrazides as the sulfonyl source. acs.orgacs.orgnih.gov This method allows for the synthesis of a variety of sulfonylated indazole derivatives in good yields. nih.gov

Selenylation: 1H-indazole can be regioselectively selenylated at the C3 position through an iodine-catalyzed process using diaryl diselenides. chim.it

Table 2: C3-Functionalization of Indazole Analogues
FunctionalizationReagent(s)Catalyst/MediatorConditionsYield RangeReference
BorylationB₂Pin₂[Ir(OMe)(COD)]₂/dtbpy-50% (on 1-methyl-1H-indazole) chim.it
SulfonylationSulfonyl hydrazidesElectrochemicalRoom Temp, Ambient Airup to 92% (on 2H-indazoles) nih.gov
SelenylationDiaryl diselenidesI₂/DMSO-79-85% (on 1H-indazole) chim.it

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropyl 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-Cyclopropyl-1-methyl-1H-indazole, offering precise information about the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic, N-methyl, and cyclopropyl (B3062369) protons.

Aromatic Region: Protons on the benzene (B151609) portion of the indazole ring typically appear in the downfield region of the spectrum.

N-Methyl Protons: The three protons of the methyl group attached to the N1 nitrogen atom are expected to produce a sharp singlet, a characteristic signal for N-CH₃ groups.

Cyclopropyl Protons: The protons of the cyclopropyl group exhibit complex splitting patterns due to geminal and vicinal coupling. They consist of a methine proton (CH) and two pairs of non-equivalent methylene (B1212753) protons (CH₂), which often appear as complex multiplets in the upfield region.

Analysis of the coupling constants (J-values) helps to confirm the connectivity between adjacent protons, particularly within the aromatic and cyclopropyl systems.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H 7.0 - 7.8 Multiplet (m)
N-CH₃ ~3.8 - 4.2 Singlet (s)
Cyclopropyl-CH ~1.8 - 2.2 Multiplet (m)

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Aromatic and Heterocyclic Carbons: The carbons of the indazole ring resonate at lower field (higher ppm values) due to their sp² hybridization and aromatic character.

N-Methyl Carbon: The carbon of the N-methyl group appears at a characteristic upfield position.

Cyclopropyl Carbons: The sp³ hybridized carbons of the cyclopropyl group, including one methine and two methylene carbons, are found in the most upfield region of the spectrum.

Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each carbon, while techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Indazole C=N 135 - 145
Aromatic/Indazole C 110 - 140
N-CH₃ 30 - 35
Cyclopropyl CH 10 - 15

¹⁵N NMR Studies

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms in the indazole ring. nasa.gov Due to the low natural abundance and sensitivity of the ¹⁵N isotope, experiments are often performed using indirect detection methods like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC). rsc.org This technique reveals correlations between nitrogen atoms and protons that are two or three bonds away. For this compound, ¹⁵N NMR can distinguish between the two nitrogen atoms (N1 and N2), confirming the electronic environment of the pyrazole (B372694) part of the ring system. The chemical shifts of N1 and N2 are sensitive to substitution, and the methylation at the N1 position significantly influences the observed values compared to an unsubstituted indazole. nasa.govrsc.org

Two-Dimensional NMR Techniques (e.g., NOESY for Regioselectivity)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the specific isomer of the methylated indazole. The alkylation of an indazole can potentially occur at either the N1 or N2 position, leading to regioisomers. beilstein-journals.org

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for confirming the N1-methylation. ipb.pt This technique detects spatial proximity between protons. For the 1-methyl isomer, a cross-peak (correlation) is expected between the protons of the N-methyl group and the proton at the C7 position of the indazole ring. The absence of this correlation and the potential presence of a correlation to the C3 proton would suggest the N2-isomer. Thus, NOESY provides definitive proof of the regioselectivity of the methylation. ipb.ptbas.bg

Other 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish ¹H-¹H connectivities and ¹H-¹³C one-bond and multiple-bond correlations, respectively, leading to a complete and unambiguous structural assignment.

Solid-State NMR (e.g., CPMAS)

Solid-state NMR (ssNMR) provides information about the molecule in its solid, crystalline state. The most common technique is Cross-Polarization Magic Angle Spinning (CPMAS), which overcomes the challenges of broad spectral lines typically seen in solids to provide high-resolution spectra. nih.govmst.edubruker.com

A ¹³C CPMAS spectrum can reveal the presence of different polymorphs (different crystal packing arrangements), as carbon atoms that are chemically equivalent in solution may become non-equivalent in the solid state, leading to the splitting of signals. beilstein-journals.org The technique provides a fingerprint of the crystalline form and can be used to study molecular dynamics in the solid state. nih.govbeilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. d-nb.info

For this compound, the spectra would display characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the indazole ring system are found in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane and in-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹), which are characteristic of the substitution pattern on the benzene ring. d-nb.info

Table 3: Representative Vibrational Spectroscopy Data for this compound

Frequency Range (cm⁻¹) Assignment
3100 - 3000 Aromatic C-H Stretch
3000 - 2850 Aliphatic (Methyl, Cyclopropyl) C-H Stretch
1620 - 1450 Aromatic/Indazole Ring (C=C, C=N) Stretch

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.

The aromatic C-H stretching vibrations of the indazole ring are anticipated to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and cyclopropyl groups are expected to be observed between 3000 and 2850 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring system would likely produce strong to medium intensity bands in the 1620-1450 cm⁻¹ range. Furthermore, the C-N stretching vibrations are expected around 1380-1250 cm⁻¹. The presence of the cyclopropyl group may also give rise to specific C-H stretching vibrations around 3100 cm⁻¹ and characteristic ring deformation (breathing) modes at lower wavenumbers.

A representative table of expected FT-IR peaks for this compound, based on data from similar indazole derivatives, is provided below. rsc.orgrsc.orgmdpi.comd-nb.inforesearchgate.net

Expected Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchingAromatic (Indazole)
3050 - 3000C-H StretchingCyclopropyl
2950 - 2850C-H StretchingMethyl
1620 - 1580C=C StretchingAromatic Ring
1580 - 1490C=N StretchingIndazole Ring
1470 - 1430C-H BendingMethyl, Cyclopropyl
1380 - 1250C-N StretchingIndazole Ring
800 - 700C-H Out-of-plane BendingAromatic Ring

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy provides information about the vibrational modes of a molecule. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, tend to produce strong signals in Raman spectra. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the non-polar C-C bonds of the cyclopropyl ring and the symmetric breathing modes of the indazole ring system.

Key expected signals in the FT-Raman spectrum include strong bands for the aromatic ring stretching vibrations between 1617 cm⁻¹ and 1576 cm⁻¹. d-nb.info The cyclopropyl ring breathing mode is also expected to be a prominent feature. The symmetric stretching of the C-C bonds in the cyclopropyl group would also be more readily observed in the Raman spectrum.

Expected Raman Shift (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchingAromatic, Cyclopropyl
2950 - 2850C-H StretchingMethyl
1620 - 1570Symmetric Ring StretchingAromatic Ring
1200 - 1000Ring BreathingCyclopropyl, Indazole
850 - 750Ring DeformationIndazole

Mass Spectrometry Techniques

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. The mass spectrum of this compound, with a molecular formula of C₁₁H₁₂N₂, would be expected to show a molecular ion peak (M⁺˙) at m/z 172.

The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z 157, and the loss of the cyclopropyl group ([M-41]⁺) resulting in a fragment at m/z 131. Another characteristic fragmentation pathway for indazoles is the cleavage of the N-N bond, which could lead to various smaller fragments. The base peak in the spectrum could correspond to a stable fragment ion resulting from these cleavages. For instance, the indazole ring itself can give rise to characteristic ions. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be used to confirm its molecular formula.

The theoretical exact mass of this compound (C₁₁H₁₂N₂) is 172.1000. An HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the elemental composition. For example, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 173.1073. rsc.orgrsc.org

IonTheoretical Exact Mass (m/z)
[M]⁺˙ (C₁₁H₁₂N₂)172.1000
[M+H]⁺ (C₁₁H₁₃N₂)173.1073
[M+Na]⁺ (C₁₁H₁₂N₂Na)195.0894
[M+K]⁺ (C₁₁H₁₂N₂K)211.0633

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecule's structure within it.

Based on studies of similar indazole derivatives, it is anticipated that this compound could crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). d-nb.inforesearchgate.net The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indazole ring and determining the orientation of the cyclopropyl and methyl substituents relative to the ring. Intermolecular interactions, such as π-π stacking or C-H···π interactions, which stabilize the crystal packing, would also be elucidated.

Crystallographic ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c, P-1, or similar
Unit Cell Dimensions (a, b, c)Dependent on crystal packing
Bond Lengths (Å)C-C (aromatic) ~1.39, C-N ~1.37, C-C (cyclopropyl) ~1.51
Bond Angles (°)~120° within the aromatic ring, ~60° in cyclopropyl ring
Intermolecular Interactionsπ-π stacking, C-H···π interactions

Computational Chemistry and Theoretical Modeling of 4 Cyclopropyl 1 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately calculate molecular geometries, energies, and other critical parameters, providing a theoretical framework that complements experimental findings. arpgweb.comcore.ac.uk For substituted indazoles, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G**, are routinely employed to model their behavior in various environments. researchgate.netresearchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping reveal key details about kinetic stability, chemical reactivity, and the sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity.

In studies of various substituted indazoles and other heterocyclic systems, DFT calculations are used to determine these energy levels. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energies and, consequently, the energy gap. While specific values for 4-Cyclopropyl-1-methyl-1H-indazole are not available, the table below illustrates the typical data generated from such an analysis.

ParameterValue
HOMO Energy (eV)Data not available in cited literature
LUMO Energy (eV)Data not available in cited literature
HOMO-LUMO Energy Gap (eV)Data not available in cited literature

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. It allows for the visualization of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are instrumental in predicting the sites for electrophilic and nucleophilic reactions.

For indazole derivatives, MEP maps often show negative potential concentrated around the nitrogen atoms of the pyrazole (B372694) ring, indicating their susceptibility to electrophilic attack or coordination with cations. core.ac.uk In the case of this compound, the nitrogen at the 2-position would be expected to be a region of significant negative potential. The aromatic benzene (B151609) portion and the cyclopropyl (B3062369) group would exhibit relatively neutral or slightly positive potential.

Energy calculations are fundamental to understanding the relative stability of different molecular forms, such as tautomers and isomers, as well as the energy barriers associated with conformational changes like bond rotation.

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Experimental and theoretical studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comresearchgate.net The energy difference is reported to be approximately 2.3–3.6 kcal/mol in favor of the 1H form. chemicalbook.comresearchgate.net

For N-substituted indazoles, this form of tautomerism is blocked. However, isomeric stability becomes relevant. For instance, in N-methylated indazoles, both experimental and theoretical results confirm that 1-methylindazole (B79620) is more stable than 2-methylindazole by about 3.2 kcal/mol. chemicalbook.comresearchgate.net This suggests that the placement of the methyl group at the N1 position, as in this compound, represents the more stable isomeric form compared to its 2-methyl counterpart.

Isomer ComparisonRelative StabilityEnergy Difference (kcal/mol)
1H-Indazole vs. 2H-Indazole1H-Indazole is more stable~2.3-3.6 chemicalbook.comresearchgate.net
1-Methylindazole vs. 2-Methylindazole1-Methylindazole is more stable~3.2 chemicalbook.comresearchgate.net

The rotation of substituents around single bonds is associated with an energy barrier, which can be calculated to create a rotational energy profile. For this compound, a key rotational dynamic is the rotation of the cyclopropyl group relative to the plane of the indazole ring.

While specific studies on this molecule's rotational profile are unavailable, DFT calculations are the standard method for such investigations. mdpi.com The analysis would involve systematically changing the dihedral angle between the cyclopropyl group and the indazole ring and calculating the energy at each step. This would reveal the most stable (lowest energy) conformation and the energy barrier to rotation. The interaction between the C-H bonds of the cyclopropyl group and the aromatic π-system of the indazole ring would be the primary determinant of the rotational barrier's height. The barrier is typically influenced by steric hindrance and electronic interactions, such as those that stabilize or destabilize the system through aromaticity effects. youtube.com

Spectroscopic Parameter Prediction (e.g., GIAO NMR Chemical Shifts)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net This method, often paired with Density Functional Theory (DFT) at levels such as B3LYP with a 6-311++G(d,p) basis set, can produce theoretical chemical shifts for ¹H and ¹³C nuclei that show excellent agreement with experimental data for azole and indazole systems. csic.esresearchgate.net

For this compound, GIAO calculations can predict the chemical shifts for each unique carbon and hydrogen atom. These predictions help in assigning peaks in experimentally obtained NMR spectra and confirming the molecular structure. The calculated values are typically benchmarked against a known reference compound, like tetramethylsilane (B1202638) (TMS), to provide accurate predictions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method. (Note: These are illustrative values based on typical computational outputs for similar structures.)

Atom PositionPredicted ¹³C Chemical Shift (ppm)Atom PositionPredicted ¹H Chemical Shift (ppm)
C3138.5H37.95
C3a122.1H57.15
C4128.9H67.30
C5119.8H77.60
C6125.4N1-CH₃3.90
C7109.2Cyclopropyl-CH2.10
C7a140.3Cyclopropyl-CH₂0.85, 1.10
N1-CH₃35.7
Cyclopropyl-CH9.5
Cyclopropyl-CH₂7.2

Vibrational Frequency Computations

Vibrational frequency analysis, typically performed using DFT methods, serves two primary purposes: it confirms that a calculated molecular structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it allows for the prediction and assignment of bands in an infrared (IR) spectrum. researchgate.net

For this compound, these computations can identify the characteristic vibrational modes associated with its functional groups. This includes the stretching and bending frequencies of the C-H bonds in the aromatic, methyl, and cyclopropyl groups, as well as the vibrations of the indazole ring skeleton, such as C=N and C=C stretching. researchgate.net Comparing the computed spectrum with experimental IR data helps to validate the calculated structure.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound. (Note: These are illustrative values.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100-3000
Aliphatic C-H StretchMethyl & Cyclopropyl2980-2850
C=N StretchIndazole Ring1620-1580
C=C StretchAromatic Ring1590-1450
C-N StretchIndazole Ring1350-1250
CH₂ ScissoringCyclopropyl Ring~1450

Solvent Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are used to simulate these solvent effects. rsc.orgpsu.edu These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For this compound, studying solvent effects is crucial for understanding its behavior in solution. These calculations can predict changes in conformational stability, electronic properties (like dipole moment), and the energy barriers of reactions in various solvents. mdpi.com For example, a polar solvent might stabilize a more polar transition state, thereby accelerating a reaction compared to a nonpolar solvent.

Ab Initio Methods and Semi-Empirical Calculations

A hierarchy of computational methods is available to study molecular systems, each with a different balance of accuracy and computational cost. dtic.mil

Ab initio methods , which derive from first principles without extensive parameterization, offer high accuracy. dtic.mil Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous description of electron correlation, essential for accurate energy calculations. However, their high computational demand limits their use to smaller systems.

Semi-empirical calculations , such as PM3 and AM1, use parameters derived from experimental data to simplify the calculations. While much faster than ab initio methods, they are generally less accurate. dtic.mil They can be useful for initial conformational searches or for studying very large molecular systems where higher-level methods are not feasible.

Density Functional Theory (DFT) methods, such as the popular B3LYP functional, represent a practical compromise. beilstein-journals.org They incorporate electron correlation in a computationally efficient manner, providing results that are often comparable in accuracy to more demanding ab initio methods for a fraction of the cost. DFT is the most common tool for studying molecules of the size and complexity of this compound.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations can provide a wealth of parameters that describe a molecule's electronic structure and predict its reactivity. For this compound, these descriptors are key to understanding its chemical behavior.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Reactivity Descriptors: Parameters derived from Natural Bond Orbital (NBO) analysis, such as partial atomic charges and Fukui indices, provide quantitative measures of reactivity at specific atomic sites. beilstein-journals.orgbeilstein-journals.org Fukui functions help identify which atoms are most likely to act as electrophiles or nucleophiles.

Table 3: Illustrative Quantum Chemical Parameters for this compound.

ParameterValueInterpretation
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-0.9 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.9 eVReflects high kinetic stability
Dipole Moment2.5 DIndicates moderate polarity

Theoretical Prediction of Reaction Mechanisms

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations are widely used to model reaction pathways, such as the regioselective alkylation of indazoles, by determining the activation energies for different potential routes. beilstein-journals.orgbeilstein-journals.org

For this compound, theoretical calculations can be used to predict the outcomes of various chemical transformations. For instance, in electrophilic aromatic substitution, calculations can determine the relative energies of transition states for substitution at different positions on the benzene ring, thereby predicting the regioselectivity of the reaction. These studies provide mechanistic insights that are fundamental for optimizing reaction conditions and designing new synthetic strategies.

Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are critical in determining the solid-state structure (crystal packing) and biological activity of a molecule. While this compound lacks an acidic proton and cannot act as a hydrogen bond donor, the nitrogen atoms in the indazole ring can act as hydrogen bond acceptors.

Computational methods can model and quantify these non-covalent interactions (NCIs). beilstein-journals.org

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with other aromatic systems. Calculations can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these interactions.

Hydrogen Bonding: The potential for the pyridine-like N2 atom to accept a hydrogen bond from a donor molecule (like water or an amino acid residue in a protein active site) can be modeled to understand its solvation and receptor-binding properties. acs.org

Hirshfeld Surface Analysis: This technique provides a visual and quantitative analysis of all intermolecular contacts in a crystal structure, helping to decode the nature and relative importance of different interactions, such as H···H, C···H, and N···H contacts. researchgate.net

Understanding these subtle forces is essential for predicting crystal polymorphism and for designing molecules that can effectively bind to biological targets.

Computational Modeling in Structure-Activity Relationship Studies

Computational chemistry and theoretical modeling are indispensable tools in modern drug discovery, providing deep insights into the interactions between a ligand and its biological target at an atomic level. For derivatives of the this compound scaffold, these methods are crucial for understanding and predicting how structural modifications influence biological activity, a process known as Structure-Activity Relationship (SAR) studies. These computational approaches guide the rational design of new, more potent, and selective molecules. nih.govresearchgate.net

Molecular Docking and Binding Mode Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a target protein. tandfonline.com This method is instrumental in understanding the SAR of indazole derivatives. For example, in studies of indazole-based inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), docking simulations revealed that the indazole moiety acts as a critical "hinge binder," forming key hydrogen bonds with amino acid residues in the ATP binding site, such as Cys694. tandfonline.com

These models can rationalize the observed activity of a series of compounds. For instance, docking studies on 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) demonstrated that the indazole motif's interactions with the heme iron and hydrophobic pockets are essential for inhibitory activity. nih.gov Similarly, when designing inhibitors for Polo-Like Kinase 4 (PLK4), a computational model derived from an X-ray crystal structure was used to guide the optimization of a spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-one series, which is structurally related to cyclopropyl-indazoles. researchgate.net The model helped in replacing a less stable alkene linker with a more robust cyclopropane (B1198618) linker, leading to compounds with improved pharmacokinetic properties. researchgate.net

The following table presents data from a study on indazole derivatives targeting the FLT3 kinase, illustrating how computational insights correlate with experimental activity data.

CompoundTargetIC₅₀ (nM)Key Interactions (from Docking Studies)
8r FLT32.0Hydrogen bond with Cys694
8s FLT31.3Hydrogen bond with Cys694
8t FLT31.8Hydrogen bond with Cys694

Data sourced from studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which share the core indazole hinge-binding motif. The specific compound this compound was not listed in this particular study, but the data illustrates the application of SAR principles to the indazole class. tandfonline.com

Quantum Chemical Calculations and Descriptor-Based QSAR

Beyond docking, quantum chemical methods like Density Functional Theory (DFT) are employed to calculate the electronic properties of molecules, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. bohrium.comacs.org These properties are fundamental to a molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonds and π-π stacking, which are critical for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between a set of molecular descriptors (e.g., electronic, thermodynamic, topological) and the biological activity of a series of compounds. nih.gov For a class of molecules like indazole derivatives, a QSAR model could be developed to predict the inhibitory activity based on descriptors such as:

LogP: A measure of lipophilicity.

Dipole Moment: Describes the polarity of the molecule.

HOMO/LUMO Energies: Relate to the molecule's ability to donate or accept electrons.

Steric Parameters: Describe the size and shape of substituents.

The table below shows examples of computed molecular descriptors for a related compound, 4-cyclopropyl-N-methyl-1H-indazole-3-carboxamide, which can be used as inputs for QSAR models.

DescriptorValueSignificance in SAR
Molecular Weight 215.25 g/mol Influences absorption and distribution.
XLogP3 2.1Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area 57.8 ŲRelates to hydrogen bonding potential and permeability.
Hydrogen Bond Donors 2Indicates potential for specific interactions with target.
Hydrogen Bond Acceptors 2Indicates potential for specific interactions with target.

Data sourced from PubChem for the compound 4-cyclopropyl-N-methyl-1H-indazole-3-carboxamide. nih.gov

By combining molecular docking to visualize binding hypotheses with QSAR and DFT to quantify the electronic and steric effects of substituents, researchers can build robust models. nih.govbohrium.com These models not only explain the SAR for existing compounds but also possess predictive power to guide the synthesis of new derivatives, like those based on the this compound core, thereby accelerating the discovery of novel therapeutic agents.

Structure Reactivity Relationships Srr and Synthetic Design Principles

Influence of the Cyclopropyl (B3062369) Substituent on Indazole Reactivity

The cyclopropyl group, a three-membered carbocyclic ring, possesses unique electronic properties that distinguish it from other alkyl groups. Due to significant angle strain, the carbon-carbon bonds have a high degree of p-character, allowing the cyclopropyl ring to interact with adjacent π-systems in a manner analogous to a vinyl group. stackexchange.com This property enables it to act as a π-electron donor through conjugation.

When attached to the C4 position of the indazole ring, the cyclopropyl substituent is expected to donate electron density into the aromatic system. This electronic contribution increases the nucleophilicity of the indazole core, making it more susceptible to electrophilic aromatic substitution reactions compared to an unsubstituted indazole. The increased electron density is distributed across the bicyclic system, particularly influencing the reactivity of the C3, C5, and C7 positions. While the cyclopropyl group is generally considered an activating group, its precise impact on regioselectivity in electrophilic attack depends on a balance between its electronic-directing effects and steric hindrance. For instance, while it electronically activates the ortho (C3, C5) and para (C7) positions, its physical bulk may sterically hinder attack at the adjacent C3 and C5 positions.

In the context of metal-catalyzed reactions, the cyclopropyl group is generally stable and well-tolerated. For example, studies on the C3-allylation of indazoles have shown that cyclopropyl-substituted derivatives can be prepared efficiently, indicating the substituent does not interfere with the catalytic cycle. nih.gov

Effects of N-Methyl Substitution on the Indazole System

The substitution of a methyl group at the N1 position of the indazole ring has several profound effects on the molecule's structure and reactivity.

Tautomerism Prevention : Indazole exists in two primary tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. nih.govcaribjscitech.com The presence of the N-methyl group "locks" the molecule in the 1H-indazole form, eliminating the possibility of tautomerization. This structural rigidity is crucial, as the electronic properties and biological activities of N1- and N2-substituted isomers can differ significantly. chemicalbook.com Computational studies confirm that 1-methylindazole (B79620) is thermodynamically more stable than 2-methylindazole by approximately 3.2–3.6 kcal/mol. chemicalbook.com

Reactivity at Nitrogen : The N-methyl group blocks the N1 position from participating in further reactions, such as N-alkylation or N-acylation. chemicalbook.com This is a key consideration in synthetic design, as it directs subsequent functionalization to other sites on the molecule. Furthermore, the removal of the acidic N-H proton changes the molecule's behavior in base-catalyzed reactions, preventing deprotonation at the N1 position.

Regiochemical Control and its Impact on Synthetic Outcomes

The synthesis of N-substituted indazoles is frequently complicated by a lack of regioselectivity, often yielding a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov Achieving regiochemical control is a critical aspect of synthetic design for compounds like 4-Cyclopropyl-1-methyl-1H-indazole. The primary method for its synthesis would involve the N-methylation of a 4-cyclopropyl-1H-indazole precursor.

The outcome of N-alkylation is highly sensitive to several factors:

Substituents : The position and electronic nature of substituents on the indazole ring play a major role. Bulky or electron-withdrawing groups at the C7 position can sterically and electronically favor N2 alkylation. nih.govd-nb.info Substituents at the C4 and C5 positions, such as the cyclopropyl group, generally exert less influence, often leading to mixtures of isomers under neutral or standard basic conditions. nih.gov

Reaction Conditions : The choice of base and solvent is paramount for controlling regioselectivity. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is widely reported to favor the formation of the N1-alkylated product. beilstein-journals.orgnih.gov Conversely, conditions such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) or Mitsunobu conditions often lead to mixtures or favor the N2 isomer. beilstein-journals.org

The preference for N1 alkylation with NaH in THF is often rationalized by the formation of a tight ion pair. It is proposed that the sodium cation coordinates to the N2 atom and a nearby Lewis basic site, sterically blocking the N2 position and directing the incoming electrophile (e.g., methyl iodide) to the N1 position. beilstein-journals.orgnih.gov

Indazole SubstituentAlkylating AgentBase / SolventN1:N2 RatioReference
3-CO₂Men-pentyl bromideCs₂CO₃ / DMF1.4 : 1 beilstein-journals.org
3-CO₂Men-pentyl bromideNaH / THF>99 : 1 beilstein-journals.org
7-NO₂n-pentyl bromideNaH / THF4 : 96 nih.gov
6-CO₂Men-pentyl bromideNaH / THF1 : 2.2 nih.gov
5-CO₂Men-pentyl bromideNaH / THF1 : 1.3 nih.gov
4-CO₂Men-pentyl bromideNaH / THF1 : 1.3 nih.gov

This interactive table summarizes the regiochemical outcomes of N-alkylation on substituted indazoles under various conditions, illustrating the principles of regiochemical control.

Correlation of Electronic and Steric Properties with Chemical Transformations

Electronic Profile:

Nucleophilicity : Both the C4-cyclopropyl and N1-methyl groups are electron-donating, increasing the electron density of the indazole ring. This enhanced nucleophilicity makes the molecule more reactive towards electrophiles.

Site of Reactivity : Computational studies, including Density Functional Theory (DFT) calculations and the analysis of Molecular Electrostatic Potential (MEP) maps, are powerful tools for predicting reactive sites. researchgate.netasianresassoc.org For this molecule, the electron-donating nature of the substituents would likely increase the negative potential around the C5 and C7 positions, marking them as probable sites for electrophilic attack. The C3 position is also electronically activated but may be sterically shielded.

Steric Profile:

N1-Methyl Group : This group is relatively small and does not impose significant steric hindrance on the adjacent C7 position.

C4-Cyclopropyl Group : This group is more sterically demanding and will influence the accessibility of the neighboring C3 and C5 positions. Any chemical transformation at these sites would be subject to steric hindrance from the cyclopropyl ring.

This interplay dictates synthetic outcomes. For example, in an electrophilic aromatic substitution reaction (e.g., nitration or halogenation), the C7 position is a likely candidate for functionalization. It is electronically activated by both substituents and is sterically more accessible than the C5 position. The C3 position, while electronically influenced, is often less reactive in electrophilic substitutions on the indazole ring and is further hindered by the adjacent C4-cyclopropyl group. DFT and Natural Bond Orbital (NBO) analyses provide quantitative data, such as partial atomic charges, which can further refine these predictions and support mechanistic hypotheses for observed reactivity patterns. nih.govresearchgate.net

Advanced Applications of Indazole Derivatives in Chemical Synthesis and Materials Science

Utility as Versatile Building Blocks in Complex Molecule Synthesis

Indazole derivatives are considered fundamental building blocks in the construction of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. nih.govrsc.org The rigid bicyclic structure of the indazole core provides a reliable and sterically defined anchor point from which to elaborate more complex architectures. The presence of a cyclopropyl (B3062369) group, as in 4-cyclopropyl-1-methyl-1H-indazole, introduces a three-dimensional, strained ring system that can influence molecular conformation and metabolic stability.

The utility of the indazole scaffold is prominently demonstrated in the synthesis of targeted therapeutic agents. For instance, indazole precursors are crucial in building poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. google.com The synthesis of these complex molecules often involves strategic coupling reactions where the indazole nucleus is a key intermediate. google.com Similarly, a wide array of kinase inhibitors, which are vital in oncology and inflammation research, are assembled using substituted indazoles as the core structural motif. nih.gov The synthesis of these inhibitors often relies on the functionalization of the indazole ring system through various organic reactions, highlighting its role as a foundational component. nih.gov The nitrogen-containing heterocyclic system of indazole is a key element for establishing biological activity, making it an important starting material for drug discovery. nih.gov

**7.2. Indazole Derivatives as Ligand Precursors in Catalysis

The electron-rich nature of the indazole ring, with its available nitrogen lone pairs, makes its derivatives excellent candidates for use as ligands in organometallic catalysis. By coordinating to a metal center, they can modulate its reactivity and selectivity, enabling a wide range of chemical transformations.

Indazole derivatives are frequently employed in the development of metal complexes that catalyze important organic reactions, such as cross-coupling. The nitrogen atoms of the indazole ring can coordinate to transition metals like palladium, copper, and rhodium, forming active catalysts. These catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex molecules.

For example, indazoles participate in widely used cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.net In a notable application, a copper-catalyzed carbon-nitrogen cross-coupling process was developed for the regioselective N-2 arylation of an indazole intermediate, a critical step in the synthesis of a PARP inhibitor. google.com This process demonstrates high efficiency and control over which nitrogen atom of the indazole ring participates in the reaction. google.com The steric and electronic properties imparted by substituents like the cyclopropyl group can influence the reactivity and regioselectivity of these coupling reactions. vulcanchem.com

Table 1: Examples of Indazole Derivatives in Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeMetal CatalystIndazole Derivative RoleApplication ExampleReference
Suzuki-Miyaura Coupling Palladium (Pd)Substrate (e.g., halo-indazole)Synthesis of bi-aryl indazoles researchgate.net
Buchwald-Hartwig Amination Palladium (Pd)Substrate (e.g., bromo-indazole)Formation of amino-indazoles researchgate.net
C-N Cross-Coupling Copper (Cu)Substrate (indazole)Synthesis of N-aryl indazoles for PARP inhibitors google.com

A more advanced application of indazole derivatives in catalysis is their use as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbene species that have become ubiquitous as ligands in organometallic chemistry due to their strong sigma-donating properties, which lead to highly stable and active metal complexes. beilstein-journals.org

The synthesis of an indazole-based NHC typically begins with the alkylation of the indazole ring, for instance, N-methylation to form a 1-methylindazolium salt. acs.org This salt is the direct NHC precursor. Subsequent deprotonation at the C3 position with a strong base yields the indazol-3-ylidene, which is the NHC. beilstein-journals.orgbeilstein-journals.org These indazole-derived NHCs can be trapped by metal fragments to form stable complexes, such as with rhodium or palladium, which are then used in catalysis. beilstein-journals.orgacs.org The design of chiral NHC precursors derived from heterocyclic compounds has also been explored to create metal complexes for asymmetric synthesis. nih.gov

Applications as Corrosion Inhibitors

The heteroatoms and π-electron systems present in indazole derivatives make them effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.net These organic molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.

The primary mechanism of corrosion inhibition by indazole derivatives is the formation of an adsorbed film on the metal surface. scielo.org.mx The effectiveness of this film depends on the strength and nature of the adsorption. The process is often modeled using adsorption isotherms, with the Langmuir adsorption model being commonly applied. researchgate.netsaudijournals.com This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Studies on indazole derivatives have shown that their inhibition efficiency increases with concentration, which is consistent with the formation of a more complete protective layer. researchgate.net The adsorption process can involve physisorption (electrostatic interactions) and/or chemisorption (covalent bond formation between the inhibitor's heteroatoms and the metal's d-orbitals). Thermodynamic parameters calculated from the adsorption data can distinguish between these interactions. For instance, a study on two different nitro-indazole derivatives showed that their adsorption on a steel surface followed the Langmuir isotherm. researchgate.net

Table 2: Inhibition Efficiency and Adsorption Data for Indazole Derivatives on C38 Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)Adsorption ModelReference
6-nitro-2H-indazole (6NI2) 10⁻³96.49Langmuir researchgate.net
1-ethyl-6-nitro-1H-indazole (6NE1) 10⁻³94.73Langmuir researchgate.net

Electrochemical techniques are essential for characterizing the protective properties of the inhibitor film. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two powerful methods used for this purpose.

PDP studies can determine how the inhibitor affects the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Indazole derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. researchgate.net

EIS is used to investigate the properties of the metal/solution interface. In a typical EIS experiment for a corrosion system, the data is often represented as a Nyquist plot. The diameter of the semicircular plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates slower charge transfer and thus better corrosion inhibition. The presence of an inhibitor typically leads to a significant increase in the Rct value and a decrease in the double-layer capacitance (Cdl), confirming the formation of a protective film at the interface. researchgate.netscielo.org.mx Studies on indazole inhibitors have demonstrated these characteristic changes in EIS parameters, providing quantitative evidence of their protective action. researchgate.net

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for C38 Steel in 1 M HCl with and without an Indazole Inhibitor

ConditionRct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)Reference
Blank (1 M HCl) 53.6134.7- researchgate.net
10⁻³ M 6NI2 1585.241.596.6 researchgate.net
10⁻³ M 6NE1 1018.844.994.7 researchgate.net

Surface Analysis Techniques for Interface Studies (e.g., XPS)

The study of interfaces is critical in materials science, particularly for applications involving surface modification, corrosion inhibition, and the development of functional coatings. Indazole derivatives, including compounds like this compound, are of significant interest for their potential to form protective or functional layers on various substrates. Understanding the composition and bonding nature of these molecular layers at the substrate-environment interface is essential for optimizing their performance. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive technique for these investigations. units.it

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides detailed information about the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nanometers of a material's surface. units.it In the context of indazole derivatives, XPS is employed to analyze the adsorbed inhibitor films on metal surfaces, offering molecular-level insights into their protective mechanisms. sciforum.net

Research on various indazole derivatives demonstrates the utility of XPS in elucidating their interfacial behavior, which serves as a model for understanding how a specific compound like this compound would be analyzed. The technique can confirm the formation of a protective film and help distinguish between physisorption (weak, van der Waals forces) and chemisorption (involving covalent or coordinate bond formation). acs.orgresearchgate.net

Key insights derived from XPS analysis of indazole derivatives on metal surfaces include:

Confirmation of Adsorption: High-resolution XPS spectra of elements present in the indazole molecule (such as Carbon C 1s, Nitrogen N 1s, and Oxygen O 1s) and the substrate (e.g., Cu 2p, Fe 2p, Zn 2p) confirm the presence of the organic film on the surface. acs.orgresearchgate.net

Chemical State and Bonding Analysis: Shifts in the binding energies of core-level electrons provide information about the chemical environment and bonding. For instance, the N 1s spectrum can indicate the interaction of the nitrogen atoms in the indazole ring with the metal substrate. The formation of coordinate bonds between the nitrogen lone-pair electrons and vacant d-orbitals of the metal atoms can be inferred from these shifts, confirming chemisorption. researchgate.net Similarly, analysis of the metal's core-level spectra can show the formation of metal-inhibitor complexes or a reduction in metal oxide species, indicating a protective effect. acs.org

Elucidation of Inhibition Mechanism: By analyzing the chemical states of the adsorbed molecules, XPS helps to build a comprehensive model of the inhibition mechanism. For example, studies on indazole derivatives as corrosion inhibitors for copper and brass have used XPS to show that the molecules form a stable, dense protective layer that isolates the metal from the corrosive environment. sciforum.netacs.org The analysis can reveal specific atomic interactions, such as the formation of Fe-N and Fe-O bonds on steel surfaces, which are direct evidence of a chemisorbed protective film. researchgate.net

Detailed research findings on representative indazole derivatives highlight the power of XPS in these interface studies.

Research Findings on Indazole Derivatives via XPS

Indazole Derivative Substrate Environment Key XPS Findings Inhibition Efficiency (η%)
5-Methoxy-indazole (MIA)CopperH₂SO₄Confirmed the formation of a protective film. Analysis of N 1s and Cu 2p spectra indicated both physisorption and chemisorption, with nitrogen atoms playing a key role in the adsorption process. acs.org91.04%
Methyl 1H-indazole-5-carboxylate (MIC)CopperH₂SO₄Showed the presence of a protective layer effectively isolating the copper surface. Adsorption involved both physical and chemical interactions. acs.orgNot specified
Ind-NO₂BrassHClProvided detailed insights into the chemical composition and bonding states of the adsorbed inhibitor molecules, offering molecular-level understanding of the protective barrier. sciforum.net90.5%
5-chloro-1H-indazole (5-CIA)CopperH₂SO₄Revealed that the stronger adsorption capacity of 5-CIA compared to 5-FIA was due to its molecular structure, leading to a more effective protective film. researchgate.net94.3%
5-fluoro-1H-indazole (5-FIA)CopperH₂SO₄Confirmed the formation of a protective film through adsorption, although it was less effective than 5-CIA. researchgate.net90.4%

These studies collectively demonstrate that XPS is an indispensable tool for characterizing the interfacial behavior of indazole derivatives. While specific experimental data for this compound is not available in the reviewed literature, the established methodologies and findings for analogous compounds provide a robust framework for predicting and analyzing its potential applications in surface modification and materials protection. The presence of the indazole core, the methyl group on the nitrogen, and the cyclopropyl substituent would all contribute to a unique electronic and steric profile, the interfacial consequences of which could be precisely detailed using XPS.

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